molecular formula C22H32O3 B1206492 Metenolone acetate

Metenolone acetate

Cat. No.: B1206492
M. Wt: 344.5 g/mol
InChI Key: PGAUJQOPTMSERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metenolone acetate, also known as this compound, is a synthetic androgen and anabolic steroid (AAS) medication. It is primarily used in the treatment of anemia due to bone marrow failure. The compound is known for its moderate anabolic effects and weak androgenic effects, making it a popular choice among bodybuilders and athletes for improving physique and performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methenolone 17-acetate involves several steps. One common method starts with acetic acid isotestosterone as the raw material. This compound undergoes a ketal oxidation reaction in the presence of ethylene glycol and calcium hypochlorite at temperatures between 60 and 65°C. Protonic acid serves as a catalyst in this reaction, resulting in the formation of a ketal oxide. The ketal oxide then reacts with a Grignard reagent to produce methenolone .

Industrial Production Methods: The industrial production of methenolone 17-acetate follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, simple operations, and high safety measures. The final product is obtained through separation and purification methods, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Metenolone acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Metenolone acetate has a wide range of scientific research applications:

Mechanism of Action

Metenolone acetate exerts its effects by acting as an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT). Upon binding to the AR, the compound promotes protein synthesis, increases red blood cell count, and enhances nitrogen retention. These actions contribute to muscle growth, improved physical performance, and overall anabolic effects .

Comparison with Similar Compounds

    Methenolone enanthate: Another ester of methenolone, used for similar purposes but administered via injection.

    Oxandrolone: An anabolic steroid with similar anabolic effects but different pharmacokinetics.

    Stanozolol: Known for its strong anabolic effects and used in similar applications.

Uniqueness: Metenolone acetate is unique due to its moderate anabolic effects and weak androgenic effects, making it a preferred choice for those seeking performance enhancement with minimal side effects. Unlike many other anabolic steroids, it does not pose a risk of liver damage or estrogenic effects .

Properties

IUPAC Name

(1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAUJQOPTMSERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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